Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Description
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound featuring a brominated butanoate backbone modified with a tert-butoxycarbonylamino (Boc-protected amino) group and a benzyl ester. This structure confers unique reactivity and stability, making it valuable in peptide synthesis and pharmaceutical intermediates.
Key structural features:
- Benzyl ester: Enhances lipophilicity and facilitates deprotection under hydrogenolysis.
- Boc-protected amino group: Stabilizes the amine against undesired reactions during synthesis.
- 4-Bromo substituent: Introduces a reactive site for cross-coupling or nucleophilic substitution.
Properties
IUPAC Name |
benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVYFFXZJUYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and carbamate formation. For instance, the starting material can be a butanoic acid derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to form the ester. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, which can enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of benzyl alcohol and tert-butylamine.
Oxidation: Formation of benzaldehyde or benzoic acid.
Scientific Research Applications
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carbamate group are key functional moieties that contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected amino acid derivatives and brominated esters. Below is a detailed comparison with structurally or functionally related compounds:
Group 1: Boc-Protected Amino Acid Derivatives
Group 2: Brominated Esters
Group 3: Functionalized Butanoates
Research Findings and Implications
Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., with palladium catalysts), distinguishing it from non-brominated analogs like methyl (2S)-3,3-dimethylbutanoate derivatives .
Protection Strategy: Unlike simpler esters (e.g., benzyl n-butyrate), the Boc group prevents unwanted side reactions at the amino site, a feature critical in multistep syntheses .
Applications: While volatile esters (e.g., hexyl butanoate) dominate flavor industries, the target compound’s non-volatile nature and functional groups make it ideal for drug development pipelines .
Biological Activity
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a benzyl group, a bromobutanoate moiety, and a tert-butoxycarbonyl (Boc) protected amino group, which contributes to its biological activity. The molecular formula of this compound is , and it is recognized for its applications in drug development and enzyme inhibition.
The compound's synthesis typically involves several steps, including the protection of the amino group with Boc protection followed by the introduction of the benzyl group. The resulting compound serves as an important intermediate for synthesizing various biologically active molecules.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.26 g/mol |
| CAS Number | 86222843 |
| IUPAC Name | This compound |
| Functional Groups | Bromine, Amine, Ester |
Biological Activity
The biological activity of this compound is influenced by its structural modifications. Compounds with similar structures have shown promise in various therapeutic roles, including:
- Enzyme Inhibition : The presence of the bromine atom may enhance its interaction with biological targets, potentially influencing its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to Benzyl 4-bromo derivatives exhibit antimicrobial properties.
- Anticancer Potential : Research indicates that structural modifications can lead to enhanced activity against cancer cell lines.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The Boc-protected amino group allows it to act as a prodrug, which is activated in the body to exert its effects on enzymes and proteins.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl 3-Amino-4-bromobutanoate | Lacks Boc protection | More reactive due to unprotected amine |
| Methyl (S)-3-(Boc-amino)-4-bromobutanoate | Methyl ester instead of benzyl ester | Different solubility and reactivity profiles |
| Ethyl (S)-3-(Boc-amino)-4-bromobutanoate | Ethyl ester instead of benzyl ester | Altered lipophilicity affecting biological activity |
| Benzyl (S)-3-(amino)-4-bromobutanoate | No Boc protection | Increased reactivity due to free amino group |
Case Studies and Research Findings
Recent studies have focused on the biological activity of similar compounds in various assays:
- In Vitro Assays : Compounds with structural similarities were tested against different cancer cell lines, showing varying degrees of cytotoxicity.
- Enzyme Interaction Studies : Investigations into how these compounds interact with specific enzymes reveal potential pathways for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
